

Technical Guide: Conivaptan-d4 Certificate of Analysis

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Compound of Interest

Compound Name: Conivaptan-d4

Cat. No.: B15558148

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies associated with the certificate of analysis for **Conivaptan-d4**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analytical studies involving Conivaptan.

Introduction

Conivaptan-d4 is the deuterium-labeled analog of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.^{[1][2]} Due to its isotopic labeling, **Conivaptan-d4** serves as an ideal internal standard for the precise quantification of Conivaptan in biological matrices and pharmaceutical formulations.^{[1][3]} Its use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), significantly enhances the accuracy and reliability of pharmacokinetic and metabolic studies.

Physicochemical Properties

The fundamental physicochemical properties of **Conivaptan-d4** are summarized in the table below. This information is crucial for the proper handling, storage, and application of this stable isotope-labeled standard.

Property	Value
IUPAC Name	N-(4-(2-Methyl-1, 4, 5, 6-tetrahydrobenzo[b]imidazo[4, 5-d]azepine-6-carbonyl)phenyl-2, 3, 5, 6-d4)-[1, 1'-biphenyl]-2-carboxamide
CAS Number	1129433-63-1
Molecular Formula	C ₃₂ H ₂₂ D ₄ N ₄ O ₂
Molecular Weight	502.60 g/mol
Appearance	White to off-white or pale orange-white powder
Solubility	Soluble in DMSO

Analytical Specifications

The quality and purity of **Conivaptan-d4** are paramount for its use as an internal standard. The following table outlines the typical analytical specifications found on a certificate of analysis.

Parameter	Specification	Method
Purity	≥98.9%	HPLC
Deuterated Forms	≥99% (d ₁ -d ₄)	Mass Spectrometry
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry

Experimental Protocols

The accurate quantification of Conivaptan in biological samples is a critical aspect of clinical and preclinical research. **Conivaptan-d4** is an essential tool in these analyses. Below is a detailed methodology for a validated LC-MS/MS assay for the estimation of Conivaptan in human plasma.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method is designed for the sensitive and rapid quantification of Conivaptan in human plasma, utilizing **Conivaptan-d4** as an internal standard.

4.1.1. Sample Preparation

- Thaw human plasma samples at room temperature.
- To 100 µL of plasma, add a working solution of **Conivaptan-d4** (internal standard).
- Precipitate proteins by adding acetonitrile.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4.1.2. Chromatographic Conditions

- Column: Grace Alltima HP C18 reverse-phase column (5 µm, 2.1 x 50 mm)
- Mobile Phase: Gradient elution with 0.1% formic acid and 5 mM ammonium formate in acetonitrile–water (1:9) and acetonitrile–water (9:1)
- Flow Rate: As per optimized method parameters.
- Injection Volume: As per optimized method parameters.
- Run Time: 4 minutes

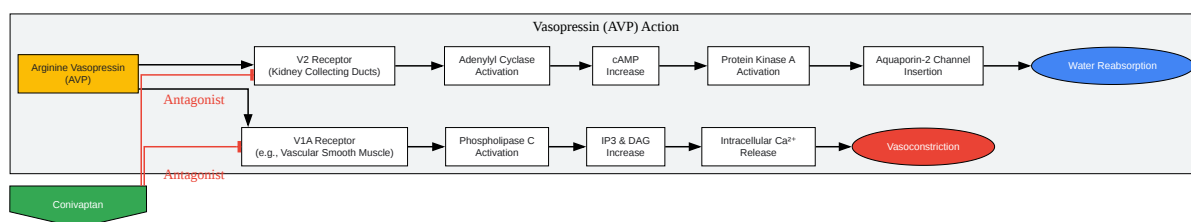
4.1.3. Mass Spectrometric Conditions

- Ionization Mode: Positive-mode electrospray ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Conivaptan: Specific parent > daughter ion transition.

- **Conivaptan-d4**: Specific parent > daughter ion transition.

Visualizations

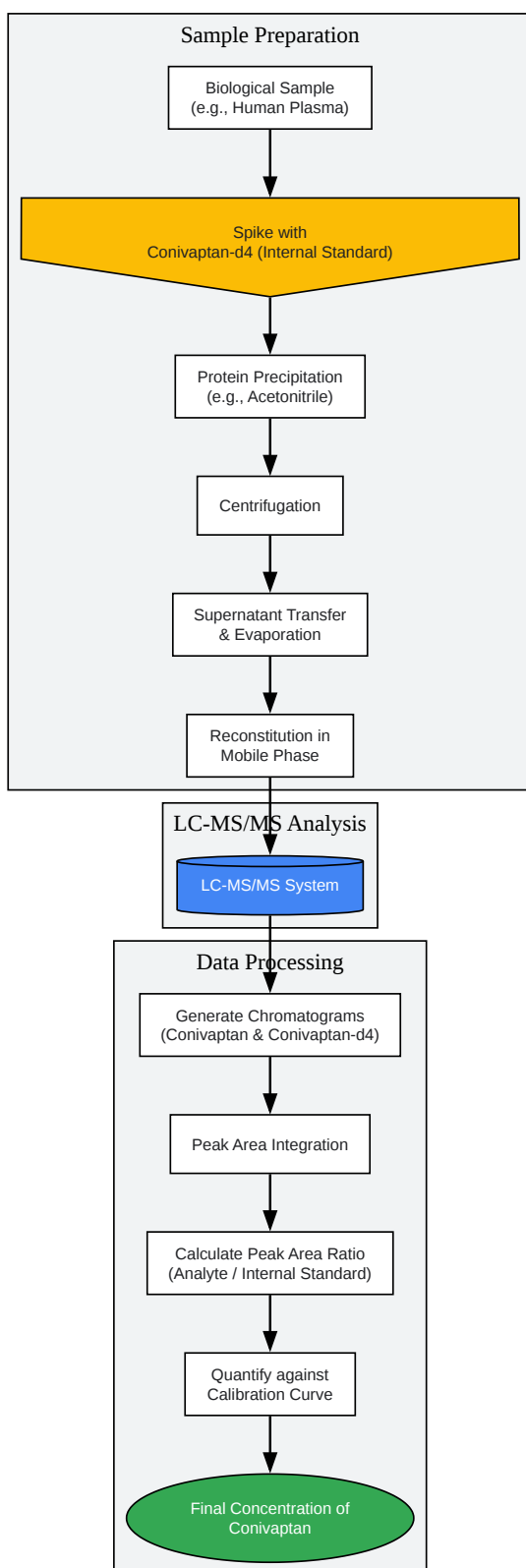
Signaling Pathway of Conivaptan



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Caption: Mechanism of action of Conivaptan as a dual antagonist of V1A and V2 vasopressin receptors.

Experimental Workflow for Quantitative Analysis



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Caption: Workflow for the quantitative analysis of Conivaptan using **Conivaptan-d4** as an internal standard.

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